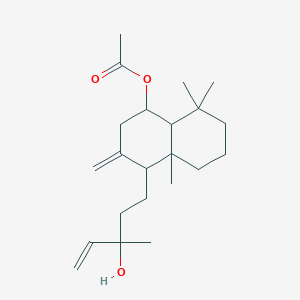
8(17)14-Labdadiene-13-ol-6-acetyl - Larix decidua (European larch)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8(17)14-Labdadiene-13-ol-6-acetyl is a natural product found in the European larch (Larix decidua), as well as in other species such as Larix gmelinii and Larix kaempferi. This compound is part of the labdane diterpenoids, which are known for their diverse biological activities and complex structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8(17)14-Labdadiene-13-ol-6-acetyl typically involves the extraction from natural sources such as the European larch. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of 8(17)14-Labdadiene-13-ol-6-acetyl is less common due to its natural abundance in larch species. large-scale extraction methods have been developed to meet the demand for this compound in various applications. These methods often involve the use of organic solvents and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
8(17)14-Labdadiene-13-ol-6-acetyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8(17)14-Labdadiene-13-ol-6-acetyl, each with unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
8(17)14-Labdadiene-13-ol-6-acetyl has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex diterpenoids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 8(17)14-Labdadiene-13-ol-6-acetyl involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Labdane: A diterpenoid with a similar structure but lacking the acetyl group.
Manool: Another labdane diterpenoid with different functional groups.
Sclareol: A related compound with similar biological activities but a different structure.
Uniqueness
8(17)14-Labdadiene-13-ol-6-acetyl is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1212190-51-6 |
|---|---|
Molekularformel |
C22H36O3 |
Molekulargewicht |
348.52 |
IUPAC-Name |
[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3 |
SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















